molecular formula C22H18F4N2O3S B2555191 4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451498-87-6

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No. B2555191
CAS RN: 451498-87-6
M. Wt: 466.45
InChI Key: JFLZLIGTMXAFKV-UHFFFAOYSA-N
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Description

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide, also known as Compound 32, is a small-molecule inhibitor that has shown potential as a therapeutic agent in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that targets a specific biochemical pathway.

Scientific Research Applications

Fluorination Techniques

Research by Banks and Khazaei (1990) on perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] highlights a powerful electrophilic fluorinating agent that could be relevant for modifying similar compounds (Banks & Khazaei, 1990). Another study by Wang, Mei, and Yu (2009) discusses the ortho-fluorination of triflamide-protected benzylamines, providing insights into fluorination methods that might apply to the synthesis or modification of related compounds (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Carmellino et al. (1994) studied the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding several compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994). Limban, Marutescu, and Chifiriuc (2011) synthesized and tested the antipathogenic activity of new thiourea derivatives, demonstrating potential applications in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Properties of Fluorinated Compounds

Xie et al. (2001) described the synthesis of soluble fluoro-polyimides, highlighting the role of fluorine-containing aromatic diamines in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). The study by Suchetan et al. (2016) on the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds offers insights into the molecular arrangement and potential applications in material science (Suchetan et al., 2016).

properties

IUPAC Name

4-fluoro-3-(2-phenylethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3S/c23-18-11-10-16(21(29)28-19-9-5-4-8-17(19)22(24,25)26)14-20(18)32(30,31)27-13-12-15-6-2-1-3-7-15/h1-11,14,27H,12-13H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLZLIGTMXAFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide

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